molecular formula C6H8N2O2S2 B12087967 S-(thiazol-2-yl)-L-cysteine

S-(thiazol-2-yl)-L-cysteine

Cat. No.: B12087967
M. Wt: 204.3 g/mol
InChI Key: ULBLKXPBISVARU-UHFFFAOYSA-N
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Description

S-(thiazol-2-yl)-L-cysteine: is a compound that features a thiazole ring attached to the amino acid cysteine Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thiazole Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling with L-Cysteine: The thiazole ring is then coupled with L-cysteine through a nucleophilic substitution reaction. This typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of S-(thiazol-2-yl)-L-cysteine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(thiazol-2-yl)-L-cysteine can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its potential antioxidant properties.
  • Investigated for its role in enzyme inhibition.

Medicine:

  • Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways:

  • The thiazole ring in S-(thiazol-2-yl)-L-cysteine can interact with various enzymes and proteins, potentially inhibiting their activity.
  • The compound may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness:

  • S-(thiazol-2-yl)-L-cysteine combines the properties of the thiazole ring with the biological activity of cysteine, making it a unique compound with potential applications in various fields.

Properties

IUPAC Name

2-amino-3-(1,3-thiazol-2-ylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c7-4(5(9)10)3-12-6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBLKXPBISVARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)SCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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